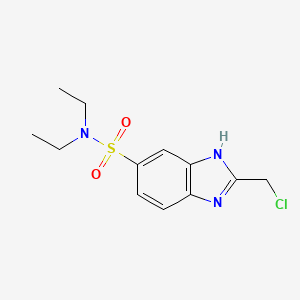

2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic compound . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as chloromethylation . For example, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid was produced by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as solvent with pyridine catalyst .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Chloroalkyl ethers, which this compound is a type of, are characterized as an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, chloromethyl groups can be reactive and may participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications

Synthesis and Chemical Reactions

- One-Pot Synthesis Methods : Rozentsveig et al. (2013) developed a one-pot two-stage method for synthesizing heterocyclic compounds, involving reactions with 2-aminopyridines or 2-aminothiazole, which could be applicable to sulfonamide derivatives (Rozentsveig et al., 2013).

Biological and Medicinal Chemistry

- Antimicrobial Evaluation : Abdel-Motaal and Raslan (2014) synthesized new sulfonamide derivatives and evaluated their antimicrobial activity, demonstrating the potential of sulfonamides in antibacterial applications (Abdel-Motaal & Raslan, 2014).

- Inhibition Studies for Medical Applications : Abdoli et al. (2017) synthesized a series of sulfonamides and investigated their inhibition on human carbonic anhydrase isoforms, which is significant for developing selective inhibitors in medicinal chemistry (Abdoli et al., 2017).

Advanced Material Science

- Noncovalent Heterodimetallic Complexes : Edder et al. (2000) discussed the electronic effects of sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates, highlighting the potential of sulfonamides in material science (Edder et al., 2000).

Environmental Science

- Oxidative Degradation Studies : Gao et al. (2014) investigated the oxidative degradation of sulfamethoxazole by chlorine, ozone, and permanganate, providing insights into the environmental fate of sulfonamides (Gao et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-N,N-diethyl-3H-benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2S/c1-3-16(4-2)19(17,18)9-5-6-10-11(7-9)15-12(8-13)14-10/h5-7H,3-4,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHDMTNQQRTCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24833832 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715726.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2715727.png)

![2-[(3Ar,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2715728.png)

![5-Pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2715733.png)

![3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2715735.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)

![2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2715742.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2715744.png)